4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide
Description
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H18N4O4/c21-19(26)12-3-5-13(6-4-12)22-18(25)11-28-14-7-8-16-15(10-14)20(27)24-9-1-2-17(24)23-16/h3-8,10H,1-2,9,11H2,(H2,21,26)(H,22,25) |
InChI Key |
JHIYWOIUIGSDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilamide with 4-Phenoxybutyryl Chloride
Anthranilamide (2-aminobenzamide) reacts with 4-phenoxybutyryl chloride under thermal conditions to form an intermediate N-(3-phenoxybutyryl)anthranilamide. Cyclization of this intermediate via heating induces intramolecular nucleophilic attack, yielding 2-(3-phenoxypropyl)quinazolin-4-one. Subsequent bromination at the γ-position of the alkyl side chain with hydrobromic acid (HBr) in acetic acid generates 2-(3-bromopropyl)quinazolin-4-one. Alkaline-mediated cyclization of this bromo derivative produces the pyrrolo[2,1-b]quinazolin-9-one core.
Reaction Conditions
Alternative Route via Vilsmeier-Haack Reagent
Phosphorus oxychloride (POCl₃) facilitates the formation of a cyclic imine intermediate when reacted with 2-pyrrolidinone. This imine reacts with anthranilic acid to generate a cyclic amidine, which undergoes dehydration to yield the pyrrolo[2,1-b]quinazolinone system. This method is advantageous for introducing electron-withdrawing substituents on the quinazolinone ring.
Installation of the Oxyacetyl Linker
The oxyacetyl group bridges the quinazolinone core and the benzamide moiety. This step requires regioselective functionalization of the hydroxyl group at the 7-position of the pyrrolo[2,1-b]quinazolinone.
Activation of the Hydroxyl Group
The hydroxyl group at position 7 is activated via conversion to a mesylate or tosylate. Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) in the presence of triethylamine (Et₃N) yields the corresponding mesylate, which serves as a superior leaving group for nucleophilic substitution.
Reaction Conditions
Nucleophilic Substitution with Bromoacetyl Bromide
The mesylated intermediate undergoes nucleophilic displacement with bromoacetyl bromide in anhydrous tetrahydrofuran (THF), yielding 7-(bromoacetyloxy)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one. Alternatively, chloroacetyl chloride may be used, though bromoacetyl bromide offers higher reactivity.
Reaction Conditions
Coupling with 4-Aminobenzamide
The final step involves amide bond formation between the acetylated quinazolinone and 4-aminobenzamide.
Activation of the Acetyl Group
The bromoacetyl intermediate is converted to the corresponding acid chloride using oxalyl chloride in DCM. This reaction is catalyzed by a catalytic amount of dimethylformamide (DMF), which generates the highly reactive acetyl chloride species.
Reaction Conditions
Amide Coupling
The acid chloride reacts with 4-aminobenzamide in the presence of Et₃N to neutralize HCl byproducts. The reaction proceeds in DCM at room temperature, yielding the target compound after purification via flash chromatography.
Reaction Conditions
Purification and Characterization
Crude 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 → 1:1). Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.
¹H NMR (400 MHz, DMSO-d₆) Key Signals
-
δ 10.32 (s, 1H, CONH)
-
δ 8.45 (d, J = 8.4 Hz, 1H, quinazolinone H-5)
-
δ 7.89–7.82 (m, 4H, benzamide aromatic H)
-
δ 4.68 (s, 2H, OCH₂CO)
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .
Scientific Research Applications
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares its pyrrolo[2,1-b]quinazolinone core with several analogs, but its functionalization distinguishes it from related derivatives. A comparative analysis is summarized below:
Functional Group Analysis
- Target Compound: The benzamide-acetyloxy side chain introduces amide and ether linkages, which may enhance solubility in polar aprotic solvents compared to non-functionalized analogs.
- Compound: The dimethylamino benzylidene substituent introduces electron-donating and π-conjugated effects, which could stabilize excited states for applications in optoelectronics or fluorescence-based sensing .
- Compound : The carboxylic acid group at position 6 facilitates hydrogen bonding and ionic interactions, making it suitable for metal-organic frameworks (MOFs) or prodrug derivatization .
Biological Activity
The compound 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is . It features a complex structure that includes a quinazoline derivative, which is known for various pharmacological effects.
Anticancer Activity
Research has indicated that quinazoline derivatives possess significant anticancer properties. A study highlighted that compounds similar to 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.009 |
| Compound B | MCF-7 (Breast Cancer) | 0.021 |
| Compound C | HeLa (Cervical Cancer) | 0.026 |
These results suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Neuropharmacological Effects
In addition to anticancer properties, quinazoline derivatives have shown promise in neuropharmacology. They may act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. A study demonstrated that certain quinazoline compounds significantly inhibited MAO-A activity:
| Compound | MAO-A Inhibition (%) |
|---|---|
| Compound X | 57.1 |
| Compound Y | 61.2 |
This inhibition suggests potential applications in treating conditions like depression and anxiety.
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives for their biological activities. The study synthesized various compounds and assessed their effects on cancer cell lines and MAO activity. The most promising candidates were selected for further development based on their potency and selectivity.
Example Case Study Findings
- Compound Z : Showed significant cytotoxicity against A549 cells with an IC50 of 0.009 µM.
- Compound W : Exhibited moderate MAO-A inhibition at a concentration of 50 µM.
Q & A
Q. What are the established synthetic routes for 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclization of pyrroloquinazoline precursors followed by amide coupling. For example:
- Cyclization : Reacting 9-oxo-tetrahydropyrroloquinazoline derivatives with chloroacetyl chloride under reflux in anhydrous DMF forms the oxyacetyl intermediate .
- Amide Formation : The intermediate is coupled with 4-aminobenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane, monitored by TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product. Characterization includes melting point analysis, IR (amide C=O stretch at ~1650 cm⁻¹), and NMR (e.g., quinazoline aromatic protons at δ 7.2–8.1 ppm) .
Q. Which spectroscopic and analytical methods are critical for verifying the compound’s structural integrity?
- 1H/13C NMR : Confirms aromaticity, substituent positions, and amide bond formation. For example, the acetyloxy group’s methylene protons appear as a singlet (~δ 4.6 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.1567 for C22H19N4O4) .
- Elemental Analysis : Ensures purity (>95% C, H, N content) .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers. For example, optimize cyclization steps using solvent effects (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction data (temperature, catalyst, solvent) to predict optimal parameters (e.g., 80°C, 12-hour reflux in DMF) .
Q. How to resolve contradictory bioactivity data across different assay platforms?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed cell density, serum-free conditions) .
- Metabolic Stability Check : Use liver microsomes to assess if rapid degradation explains low activity in certain assays .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing benzamide with pyridine) to isolate functional group contributions .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Factorial Design : Vary substituents (e.g., electron-withdrawing groups on benzamide) while holding core structure constant. Analyze bioactivity via ANOVA .
- Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., acetyloxy linker) to activity .
Q. How to improve aqueous solubility without compromising target binding?
- Prodrug Strategy : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo .
- Co-Crystallization : Screen with cyclodextrins or hydrophilic co-formers (e.g., succinic acid) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Characterization Techniques |
|---|---|---|
| 9-Oxo-pyrroloquinazoline | Core scaffold | IR (C=O at 1700 cm⁻¹), NMR |
| Oxyacetyl chloride derivative | Electrophilic coupling agent | TLC (Rf = 0.5 in EtOAc/Hexane) |
Q. Table 2. Statistical Design for SAR Studies
| Factor | Levels | Response Variable |
|---|---|---|
| Substituent (R) | -H, -OCH3, -NO2 | IC50 (EGFR inhibition) |
| Solvent | DMF, DMSO, THF | Reaction Yield (%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
